3-Chloro-2-[2-(3-pyridinyl)vinyl]-5-(trifluoromethyl)pyridine
Description
3-Chloro-2-[2-(3-pyridinyl)vinyl]-5-(trifluoromethyl)pyridine is a halogenated pyridine derivative featuring a trifluoromethyl group at position 5, a chlorine atom at position 3, and a vinyl-linked 3-pyridinyl substituent at position 2. This compound belongs to a broader class of trifluoromethylpyridines, which are widely explored in medicinal chemistry and agrochemical research due to their enhanced metabolic stability and lipophilicity compared to non-fluorinated analogs.
Properties
IUPAC Name |
3-chloro-2-[(E)-2-pyridin-3-ylethenyl]-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClF3N2/c14-11-6-10(13(15,16)17)8-19-12(11)4-3-9-2-1-5-18-7-9/h1-8H/b4-3+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBYXWLOQANYBDT-ONEGZZNKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C=CC2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)/C=C/C2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClF3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-[2-(3-pyridinyl)vinyl]-5-(trifluoromethyl)pyridine typically involves multi-step organic reactions. One common method includes the following steps:
Starting Materials: The synthesis begins with commercially available pyridine derivatives.
Chlorination: The chloro group is introduced via electrophilic chlorination, often using reagents like thionyl chloride or phosphorus pentachloride.
Trifluoromethylation: The trifluoromethyl group is typically added using a reagent such as trifluoromethyl iodide or a trifluoromethylating agent under specific conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control, and ensuring that the processes are cost-effective and environmentally friendly. Catalysts and reagents are chosen to minimize waste and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-[2-(3-pyridinyl)vinyl]-5-(trifluoromethyl)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The vinyl group can participate in oxidation or reduction reactions, altering the compound’s electronic properties.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions, where the vinyl group reacts with boronic acids to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typical choices.
Coupling: Palladium catalysts, along with bases like potassium phosphate, are used in coupling reactions.
Major Products
Substitution: Products include various substituted pyridines depending on the nucleophile used.
Oxidation: Products may include epoxides or alcohols.
Reduction: Products typically include alkanes or alkenes.
Coupling: Products are often complex organic molecules with extended conjugation.
Scientific Research Applications
3-Chloro-2-[2-(3-pyridinyl)vinyl]-5-(trifluoromethyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive molecule, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Utilized in the development of agrochemicals, such as herbicides and insecticides, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 3-Chloro-2-[2-(3-pyridinyl)vinyl]-5-(trifluoromethyl)pyridine exerts its effects depends on its application:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting or activating biological pathways. The trifluoromethyl group often enhances the compound’s ability to penetrate cell membranes and increase metabolic stability.
Chemical Reactions: The compound’s reactivity is influenced by the electron-withdrawing trifluoromethyl group and the electron-donating vinyl group, which can stabilize or destabilize intermediates in various reactions.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Substituents
Key Observations :
- Electron-Withdrawing Groups (EWGs) : The trifluoromethyl (CF₃) group at position 5 enhances electrophilicity and stability, as seen in SC06 and compounds. Chlorine at position 3 further augments reactivity, facilitating cross-coupling reactions (e.g., Suzuki couplings in ).
- Aromatic vs.
- Steric Effects : Bulky substituents like the hydrazinyl-pyrrole in SC06 may reduce metabolic clearance but complicate synthesis.
Key Observations :
Key Observations :
- Melting Points: Compounds with nitro groups (e.g., 7e, ) exhibit higher melting points (122–125°C) due to increased crystallinity compared to non-polar analogs like 7f (73–75°C).
- Bioactivity : SC06’s antimalarial activity is attributed to its hydrazinyl-pyrrole moiety, which may interfere with dihydroorotate dehydrogenase (DHODH). Analogous pyrazolyl-thienyl derivatives () are unexplored in bioactivity but share structural motifs with kinase inhibitors.
Q & A
Q. How are computational tools integrated into the design of halogenated pyridine-based catalysts?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
